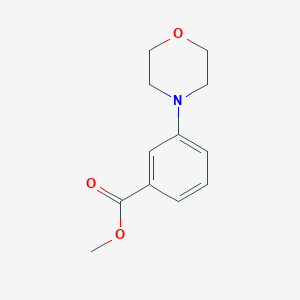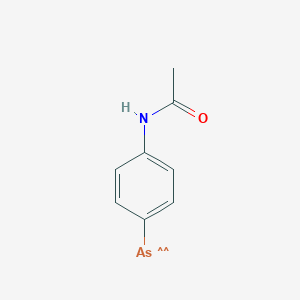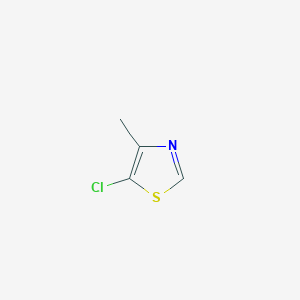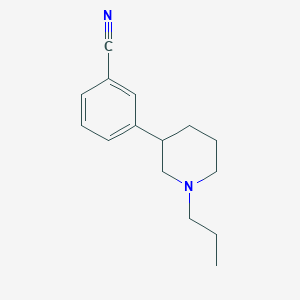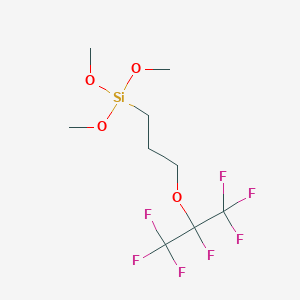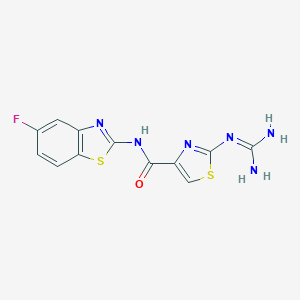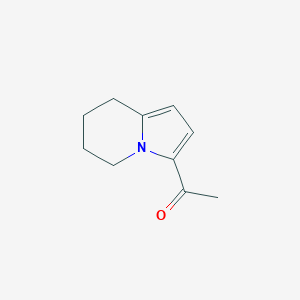
1-(5,6,7,8-Tetrahydroindolizin-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5,6,7,8-Tetrahydroindolizin-3-yl)ethanone is a chemical compound that has been of interest to the scientific community due to its potential applications in research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Wirkmechanismus
The mechanism of action of 1-(5,6,7,8-Tetrahydroindolizin-3-yl)ethanone is not fully understood, but research has suggested that it may work by inhibiting certain enzymes involved in cancer cell growth and proliferation.
Biochemische Und Physiologische Effekte
Studies have shown that 1-(5,6,7,8-Tetrahydroindolizin-3-yl)ethanone can have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of certain signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(5,6,7,8-Tetrahydroindolizin-3-yl)ethanone in lab experiments is its potential as an anti-cancer agent. However, there are also limitations to its use, including the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are many potential future directions for research on 1-(5,6,7,8-Tetrahydroindolizin-3-yl)ethanone, including further investigation into its mechanism of action, potential side effects, and applications in other areas of research. Additionally, research could focus on developing more efficient and cost-effective synthesis methods for this compound.
Synthesemethoden
One of the most common methods for synthesizing 1-(5,6,7,8-Tetrahydroindolizin-3-yl)ethanone is through a reaction between 3-indolylacetic acid and ethyl chloroformate. This reaction results in the formation of the desired compound and is relatively simple to carry out.
Wissenschaftliche Forschungsanwendungen
1-(5,6,7,8-Tetrahydroindolizin-3-yl)ethanone has been used in various scientific research applications, including studies on its potential as an anti-cancer agent. Research has shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further investigation.
Eigenschaften
CAS-Nummer |
156237-92-2 |
|---|---|
Produktname |
1-(5,6,7,8-Tetrahydroindolizin-3-yl)ethanone |
Molekularformel |
C10H13NO |
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
1-(5,6,7,8-tetrahydroindolizin-3-yl)ethanone |
InChI |
InChI=1S/C10H13NO/c1-8(12)10-6-5-9-4-2-3-7-11(9)10/h5-6H,2-4,7H2,1H3 |
InChI-Schlüssel |
QREVDVWKNINTNF-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C2N1CCCC2 |
Kanonische SMILES |
CC(=O)C1=CC=C2N1CCCC2 |
Synonyme |
Ethanone, 1-(5,6,7,8-tetrahydro-3-indolizinyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



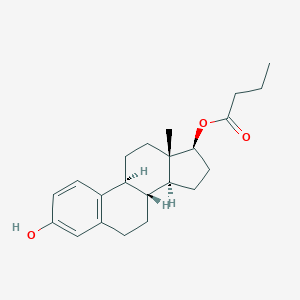
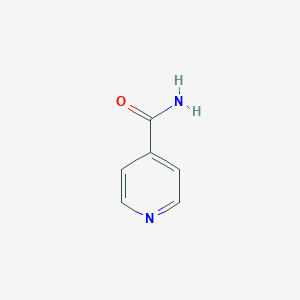
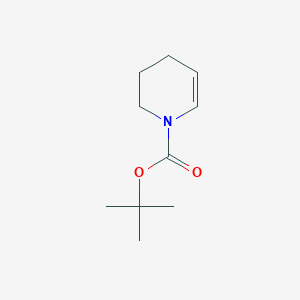
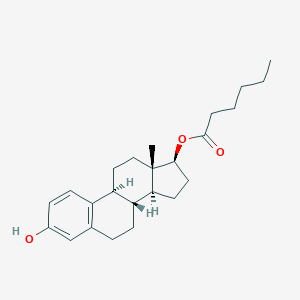
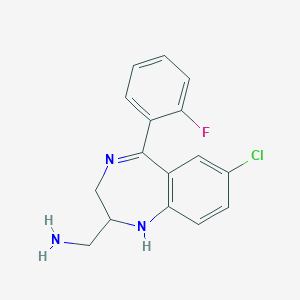
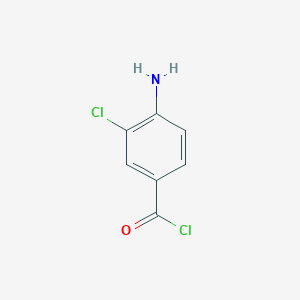
![9-(3,4-Dimethoxyphenyl)-6-(3-phenoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B137819.png)
![1a,7b-Dihydrooxireno[2,3-f]quinoline](/img/structure/B137820.png)
